7-Ethyl-[1,8]naphthyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-7-3-4-8-9(13)5-6-11-10(8)12-7/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
JRHDYFRWJPPHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=O)C=CN2 |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 1,8 Naphthyridine Transformations
Detailed Reaction Mechanism Elucidation for Key Synthetic Pathways
The most pertinent synthetic route to 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol is the Gould-Jacobs reaction, a robust and widely applied method for the preparation of 4-hydroxyquinoline (B1666331) and its bioisosteric analogs like 4-hydroxy-1,8-naphthyridines. wikipedia.org This pathway involves the condensation of a substituted 2-aminopyridine (B139424) with a malonic ester derivative, followed by a thermal cyclization. researchgate.net
For the synthesis of 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol, the key starting materials are 2-amino-6-ethylpyridine and diethyl ethoxymethylenemalonate (EMME). The reaction mechanism proceeds through two principal stages:
Initial Condensation: The reaction initiates with a nucleophilic attack by the amino group of 2-amino-6-ethylpyridine on the electron-deficient carbon of the ethoxymethylene group of EMME. This is followed by the elimination of an ethanol (B145695) molecule, resulting in the formation of a stable intermediate, diethyl 2-(((6-ethylpyridin-2-yl)amino)methylene)malonate. wikipedia.orgablelab.eu This step is typically rapid and proceeds under milder conditions than the subsequent cyclization. ablelab.eu
Thermal Cyclization: The second stage requires significant thermal energy, often achieved by heating the intermediate in a high-boiling point solvent like diphenyl ether or by using microwave irradiation. researchgate.netablelab.eu The high temperature facilitates an intramolecular 6-electron electrocyclization. wikipedia.org The C-3 carbon of the pyridine (B92270) ring attacks one of the ester carbonyl carbons, leading to a cyclic intermediate which then eliminates a second molecule of ethanol to form the aromatic 1,8-naphthyridine (B1210474) ring system. wikipedia.orgyoutube.com This results in the formation of Ethyl 7-ethyl-4-hydroxy-1,8-naphthyridine-3-carboxylate.
Hydrolysis and Decarboxylation: To obtain the final target compound, 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol, the resulting ester from the cyclization step must undergo saponification (hydrolysis under basic conditions, e.g., with sodium hydroxide) to form the corresponding carboxylic acid. wikipedia.org Subsequent heating of the carboxylic acid induces decarboxylation, yielding the desired product. wikipedia.org
Investigation of Regioselectivity and Diastereoselectivity in Naphthyridine Formation
In the context of synthesizing 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol via the Gould-Jacobs reaction, diastereoselectivity is not a factor as no new stereocenters are formed. However, regioselectivity is a critical aspect, determined entirely by the constitution of the starting materials.
The cyclization of the intermediate, diethyl 2-(((6-ethylpyridin-2-yl)amino)methylene)malonate, can theoretically proceed via attack from either the C-3 or C-5 position of the pyridine ring onto the ester carbonyl. However, the Gould-Jacobs reaction with 2-aminopyridines almost exclusively yields the 1,8-naphthyridine product. The cyclization occurs at the C-3 position, which is ortho to the directing amino group.
The regiochemical outcome is therefore controlled by the selection of the initial aminopyridine. To synthesize the target compound, 2-amino-6-ethylpyridine is the required precursor. The placement of the ethyl group at the 6-position of the aminopyridine ring directly translates to the ethyl group appearing at the 7-position in the final 1,8-naphthyridine product.
| Starting Material | Potential Cyclization Positions | Product |
| 2-Amino-6-ethylpyridine | C-3 (favored) | 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol |
| 2-Amino-6-ethylpyridine | C-5 (disfavored) | 5-Ethyl- wikipedia.orgrsc.orgnaphthyridin-4-ol |
Studies on substituted pyridylaminomethylenemalonates have shown that the cyclization is governed by a combination of steric and electronic factors. d-nb.info For 2-aminopyridines, the cyclization to form the 1,8-naphthyridine scaffold is electronically favored and highly regioselective. d-nb.info
Isolation and Characterization of Reaction Intermediates and Transition State Analysis
The Gould-Jacobs reaction is characterized by the formation of a stable, acyclic intermediate prior to the high-temperature cyclization step. researchgate.net
Reaction Intermediate: The key intermediate in the synthesis of 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol is diethyl 2-(((6-ethylpyridin-2-yl)amino)methylene)malonate . This type of N-aryl/heteroaryl aminomethylenemalonate is often stable enough to be isolated and characterized before proceeding to the cyclization. ablelab.euresearchgate.net Its formation can be confirmed using standard spectroscopic techniques:
NMR Spectroscopy: The appearance of a characteristic vinyl proton signal and signals corresponding to the ethyl groups of the malonate and the pyridine ring would be expected.
Mass Spectrometry: The molecular ion peak would correspond to the calculated mass of the intermediate.
FTIR Spectroscopy: The presence of C=O stretching frequencies for the ester groups and N-H stretches would be indicative of the intermediate's structure.
While the isolation of this specific intermediate for the 7-ethyl derivative is not explicitly detailed in the literature, its formation is a well-documented and fundamental step of the general reaction pathway. ablelab.euresearchgate.net
Transition State Analysis: The rate-determining step of the Gould-Jacobs reaction is the thermal cyclization, which proceeds through a high-energy transition state. Direct experimental characterization of this transition state is not feasible. However, its structure and energetics can be modeled using computational chemistry, specifically with Density Functional Theory (DFT). Such calculations can elucidate the 6-electron electrocyclization process, confirming the concerted nature of the ring closure and providing insight into the activation energy barrier, which explains the need for high temperatures. d-nb.info These theoretical studies can also rationalize the observed regioselectivity by comparing the energies of the transition states leading to the different possible regioisomers.
Theoretical Foundations of Reactivity (e.g., Hard and Soft Acids and Bases Theory, Frontier Molecular Orbital Theory)
The reactivity and selectivity observed in the synthesis of 7-Ethyl- wikipedia.orgyoutube.comnaphthyridin-4-ol can be rationalized using fundamental chemical theories.
Hard and Soft Acids and Bases (HSAB) Theory: The HSAB principle states that soft acids react more readily with soft bases, and hard acids with hard bases. wikipedia.org In the initial step of the synthesis:
The nucleophile, 2-amino-6-ethylpyridine , specifically the exocyclic nitrogen atom, is considered a soft base . It is part of an aromatic system and is polarizable.
The electrophile, diethyl ethoxymethylenemalonate (EMME) , specifically the β-carbon of the α,β-unsaturated ester system, is a soft acid . adichemistry.com
The favorable reaction between the soft amino group and the soft electrophilic carbon of EMME is consistent with the HSAB principle, leading to the formation of the C-N bond in the intermediate. wikipedia.orgadichemistry.com
Frontier Molecular Orbital (FMO) Theory: FMO theory provides a more quantitative picture of this interaction by considering the energies and symmetries of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). adichemistry.com
The HOMO of the nucleophile (2-amino-6-ethylpyridine) is primarily located on the exocyclic amino group.
The LUMO of the electrophile (EMME) is distributed across the π-system, with a large coefficient on the β-carbon, making it the primary site for nucleophilic attack.
The reaction is initiated by the overlap of the HOMO of the aminopyridine with the LUMO of the EMME. A smaller energy gap between these two frontier orbitals leads to a stronger interaction and a more facile reaction. The subsequent intramolecular cyclization can also be analyzed from an FMO perspective as a pericyclic reaction, where the orbital symmetry of the HOMO of the π-system involved dictates the stereochemical and electronic feasibility of the ring closure.
Structure Activity Relationship Sar and Structural Modification Studies of 1,8 Naphthyridine Derivatives
Systematic Variation of Substituents and their Biological Impact (e.g., C-7 ethyl group, C-4 hydroxyl moiety)
The biological activity of 1,8-naphthyridine (B1210474) derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Systematic variations, particularly at the C-7 and C-4 positions, have been extensively studied to understand their impact on efficacy and selectivity.
The C-7 position of the 1,8-naphthyridine ring is a key site for modification. The introduction of an ethyl group at this position, as seen in 7-Ethyl- researchgate.netnih.govnaphthyridin-4-ol, is a strategic choice that can modulate the compound's lipophilicity and steric interactions with its biological target. While direct comparisons with a methyl group are not always explicitly detailed for this specific compound, general SAR studies on 1,8-naphthyridines indicate that the size and nature of the alkyl group at C-7 can influence activity. For instance, in a series of anticancer 2-aryl-1,8-naphthyridin-4-ones, methyl-substituted compounds at the C-7 position were found to be more potent than those substituted at the C-5 or C-6 positions. This suggests that the steric bulk and electronic properties of the C-7 substituent are crucial for optimal interaction with the target.
The C-4 hydroxyl moiety is another critical determinant of biological activity, primarily through its ability to act as a hydrogen bond donor and acceptor. This group is part of the 1,8-naphthyridin-4-one tautomer, which is often essential for the compound's mechanism of action. For many 1,8-naphthyridine derivatives, the 4-oxo group is a key feature for their anticancer activity, often by participating in the coordination of metal ions in the active sites of enzymes like topoisomerases. The ability of the C-4 hydroxyl/oxo group to engage in hydrogen bonding is a recurring theme in the molecular recognition of these compounds by their biological targets.
The following table summarizes the impact of substitutions at various positions on the 1,8-naphthyridine scaffold, drawing from studies on different derivatives to infer the potential effects on a 7-Ethyl- researchgate.netnih.govnaphthyridin-4-ol framework.
| Position | Substituent | Observed Biological Impact |
| C-7 | Alkyl (e.g., Methyl, Ethyl) | Influences lipophilicity and steric interactions; can enhance anticancer activity. |
| C-4 | Hydroxyl / Oxo | Crucial for hydrogen bonding and metal ion chelation; often essential for anticancer and antibacterial activity. |
| N-1 | Ethyl | Often enhances broad-spectrum biological activities. researchgate.net |
| C-3 | Carboxylic acid / Heteroaryl | Can significantly impact cytotoxicity and mechanism of action. |
| C-2 | Aryl / Heteroaryl | Modifications can modulate anticancer potency. |
Identification of Key Pharmacophoric Elements within the 1,8-Naphthyridine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,8-naphthyridine derivatives, several key pharmacophoric elements have been identified that contribute to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
The core 1,8-naphthyridine scaffold itself is a primary pharmacophoric element. Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism of action for some of its anticancer effects. The nitrogen atoms at positions 1 and 8 are crucial for its electronic properties and ability to form hydrogen bonds.
Key pharmacophoric features for the anticancer activity of 1,8-naphthyridine derivatives often include:
A hydrogen bond acceptor: The oxygen atom of the C-4 carbonyl group is a critical hydrogen bond acceptor.
A hydrogen bond donor: The N-1 proton in the 1,4-dihydro-4-oxo-1,8-naphthyridine structure can act as a hydrogen bond donor.
A planar aromatic system: The bicyclic naphthyridine ring system facilitates stacking interactions with aromatic residues in the target protein or with DNA bases.
Substituents at C-7: These groups can provide additional hydrophobic or hydrogen bonding interactions to enhance binding affinity and selectivity.
Substituents at other positions (e.g., C-2, C-3): These can be tailored to target specific enzymes or receptors. For example, a carboxylic acid at the C-3 position is a common feature in many antibacterial quinolones and has also been explored in anticancer derivatives.
Molecular docking studies have helped to visualize these interactions. For instance, in the context of anti-mycobacterial activity, molecular docking of 1,8-naphthyridine derivatives in the active site of enoyl-ACP reductase (InhA) has been performed to understand their binding patterns. nih.gov
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of 1,8-naphthyridine derivatives, often aided by computational methods like molecular docking and molecular dynamics (MD) simulations, provides valuable insights into their mechanism of action.
For example, the orientation of the ethyl group at the C-7 position can affect how the molecule is accommodated by a receptor. Rotational barriers around the bond connecting the ethyl group to the naphthyridine ring will determine the preferred conformations and, consequently, the steric hindrance it presents.
Molecular docking studies have been instrumental in predicting the binding modes of 1,8-naphthyridine derivatives. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. For instance, the hydrogen bonding between the C-4 oxygen and specific amino acids in a kinase active site can be a determining factor for inhibitory activity.
Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular recognition process. nih.gov These simulations can show how the conformation of the ligand and the protein might change upon binding and can help to identify the most stable binding poses.
Crystal structure analysis of related compounds, such as methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, has shown that the organic molecule is roughly coplanar, with intermolecular hydrogen bonding playing a key role in stabilizing the crystal structure. This planarity and the potential for strong intermolecular interactions are likely to be important features in the molecular recognition of 7-Ethyl- researchgate.netnih.govnaphthyridin-4-ol by its biological targets.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 1,8-naphthyridine (B1210474) derivatives. These methods provide a detailed understanding of the molecule's properties at the atomic level.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of molecules. For derivatives of the 1,8-naphthyridine core, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, HOMO-LUMO analysis has been performed to understand its electronic characteristics. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated through quantum chemical calculations to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net These maps are valuable for understanding hydrogen bonding and other non-covalent interactions that are critical for biological activity.
Quantum chemical methods are employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models. For instance, theoretical calculations have been used to analyze the vibrational and electronic spectra of 1,8-naphthyridine derivatives. researchgate.net The FTIR and FT-Raman spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been interpreted using anharmonic frequency computations, showing good agreement between calculated and observed frequencies. researchgate.net Furthermore, the electronic spectra in different solvents have been analyzed using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule. researchgate.net
| Computational Method | Predicted Property | Application |
| DFT/B3LYP | HOMO-LUMO energies, MEP | Reactivity prediction, interaction site identification |
| VPT2, VSCF, PT2-VSCF | Vibrational frequencies (FTIR, FT-Raman) | Spectral analysis and interpretation |
| TD-DFT | Electronic spectra (UV-Vis) | Analysis of electronic transitions |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how 1,8-naphthyridine derivatives interact with their biological targets. For example, newly synthesized derivatives of 1,8-naphthyridine have been assessed for their potential to bind to A2A adenosine receptors through molecular docking studies. nih.gov These studies help in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In one study, derivatives showed high docking scores and favorable binding energies, suggesting they could act as A2A receptor antagonists. nih.gov Similarly, molecular docking has been used to investigate the binding of 1,8-naphthyridine derivatives to the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational stability of ligand-protein complexes and can help in understanding binding kinetics. MD simulations have been employed to investigate the stability of complexes formed between 1,8-naphthyridine derivatives and their target proteins, such as the human A2A receptor and the InhA enzyme from M. tuberculosis. nih.govnih.gov These simulations, often run for nanoseconds, can reveal how the ligand and protein adapt to each other and the stability of the key interactions identified in docking studies. nih.gov
| Computational Technique | Focus of Study | Key Findings |
| Molecular Docking | Ligand-protein binding mode and affinity | Identification of key interactions and prediction of binding scores. |
| Molecular Dynamics | Complex stability and conformational changes | Assessment of the dynamic stability of ligand-protein interactions over time. |
Virtual Screening and De Novo Molecular Design Methodologies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The design and synthesis of novel 1,8-naphthyridine derivatives often begins with computational approaches. nih.govresearchgate.net Molecular hybridization, which involves combining pharmacophore units from different biologically active structures, is a common strategy used in the de novo design of new 1,8-naphthyridine-based compounds. nih.gov These designed molecules are then often subjected to virtual screening and molecular docking to prioritize candidates for synthesis and biological evaluation.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl group should produce a characteristic triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The three aromatic protons on the naphthyridine core would likely appear as doublets or doublets of doublets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling constants confirming their relative positions (H-2, H-5, H-6). The proton on the hydroxyl group (or N-H in the keto tautomer) may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would confirm the presence of all 10 carbon atoms in the molecule with unique chemical shifts. This includes two signals for the ethyl group, five signals for the aromatic carbons of the naphthyridine ring, and a signal for the carbon bearing the hydroxyl group (C-4), which would be significantly downfield. The chemical shifts provide insight into the electronic environment of each carbon atom. Studies on similar 1,8-naphthyridine (B1210474) derivatives confirm these expected patterns. nih.govnih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.0 - 8.5 (d) | 140 - 145 |
| H-3 | 6.5 - 7.0 (d) | 110 - 115 |
| C-4 | - | 175 - 180 |
| H-5 | 7.5 - 8.0 (d) | 135 - 140 |
| H-6 | 7.0 - 7.5 (d) | 118 - 122 |
| C-7 | - | 160 - 165 |
| C-8a | - | 145 - 150 |
| C-4a | - | 120 - 125 |
| -CH₂-CH₃ | 2.8 - 3.2 (q) | 25 - 30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₀N₂O.
The calculated monoisotopic mass of 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol is 174.0793 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 174 or 175, respectively.
Analysis of the fragmentation pattern provides further structural confirmation. The fragmentation of the molecular ion is expected to proceed through characteristic pathways for this class of compounds. Common fragmentation would likely involve the loss of the ethyl group as an ethyl radical (•CH₂CH₃), leading to a significant fragment ion at m/z 145 (M-29). Another potential fragmentation pathway could be the loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring, a common fragmentation for such heterocyclic systems.
Table 2: Predicted Mass Spectrometry Data for 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol
| Species | Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₁N₂O]⁺ | 175.0866 | Protonated Molecular Ion |
| [M]⁺ | [C₁₀H₁₀N₂O]⁺ | 174.0793 | Molecular Ion |
| [M-C₂H₅]⁺ | [C₈H₅N₂O]⁺ | 145.0402 | Loss of ethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components.
The compound exists in tautomeric equilibrium between the -ol (hydroxy) form and the -one (keto) form. This would be reflected in the IR spectrum. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group and/or an N-H stretch from the keto tautomer. A strong, sharp absorption band between 1640-1680 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the pyridinone ring.
Other expected absorptions include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethyl group (around 2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the fingerprint region, typically between 1400-1600 cm⁻¹. Analysis of IR spectra for related 1,8-naphthyridines supports these expected absorption regions. nih.govrsc.orgspectrabase.com
Table 3: Predicted IR Absorption Bands for 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 (broad) | O-H / N-H Stretch | Hydroxyl / Amide |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |
| 1640 - 1680 (strong) | C=O Stretch | Carbonyl (Pyridinone) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol could be grown, this technique would unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles.
This analysis would verify the planarity of the fused 1,8-naphthyridine ring system. Furthermore, it would reveal the conformation of the ethyl substituent relative to the ring. Importantly, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl/carbonyl group and π-π stacking between the aromatic rings. While a crystal structure for the title compound is not available, studies on closely related derivatives, such as Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, demonstrate that the naphthyridine core is nearly planar and that intermolecular hydrogen bonding plays a key role in stabilizing the crystal lattice. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for both the purification of 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol after synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. A sample of the compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The purity is indicated by the presence of a single spot, and the retention factor (Rf) value is a characteristic property under specific conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. A reverse-phase (RP-HPLC) method, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, would be suitable. sielc.com The compound would elute at a specific retention time, and its purity would be determined by integrating the area of its corresponding peak, ideally showing a purity level of >95% for a well-purified sample. HPLC can also be scaled up for preparative separation to isolate the pure compound from reaction byproducts or starting materials.
Table of Compounds Mentioned
| Compound Name |
|---|
| 7-Ethyl- nih.govresearchgate.netnaphthyridin-4-ol |
Biological and Pharmacological Research Perspectives on 1,8 Naphthyridine Scaffolds
Investigation of Enzyme Inhibition Mechanisms
The 1,8-naphthyridine (B1210474) nucleus has served as a foundational structure for the development of numerous enzyme inhibitors, targeting a range of proteins implicated in diseases from bacterial infections to cancer and neurodegenerative disorders.
The structural similarity of the 1,8-naphthyridine core to the quinolone antibiotics has made it a key area of research for antibacterial agents that target bacterial DNA gyrase and topoisomerase. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
Derivatives of 1,8-naphthyridine have been shown to function as inhibitors of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This inhibition disrupts DNA replication and leads to bacterial cell death. Some studies have demonstrated that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria through this mechanism. Furthermore, 1,8-naphthyridine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme vital for managing DNA tangles and supercoils. A series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated as potential topoisomerase II (Topo II) inhibitors. Among them, two compounds, 5g and 5p, demonstrated the highest antiproliferative activity against three cancer cell lines and induced apoptosis in HepG-2 cells. Notably, compound 5p showed superior in vitro Topo II inhibition compared to the other tested compounds and known inhibitors like doxorubicin and topotecan. nih.gov Molecular docking studies have suggested a unique binding pattern for some of these derivatives within the etoposide binding pocket of topoisomerase IIβ, indicating their potential as Topo II poisons. nih.gov
| Compound | Target Enzyme | Activity | Reference |
| 1,8-Naphthyridine derivative 5p | Topoisomerase IIβ | Potent inhibitor | nih.gov |
| 1,8-Naphthyridine derivative 5g | Topoisomerase II | Active inhibitor | nih.gov |
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,8-naphthyridine scaffold has been utilized to develop inhibitors for several protein kinases.
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. Several 1,8-naphthyridine derivatives have been investigated as c-Met inhibitors.
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The 1,8-naphthyridine structure has been explored for the development of VEGFR-2 inhibitors.
Other Kinases: The versatility of the 1,8-naphthyridine scaffold has led to its investigation against other protein kinases as well. For instance, lamellarins, a family of natural products that can be considered as containing a complex naphthyridine-like system, have been shown to inhibit cyclin-dependent kinases, dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and PIM-1, all of which are relevant to cancer. mdpi.com
| Scaffold/Compound | Target Kinase | Activity | Reference |
| Lamellarins | DYRK1A, PIM-1, CDKs | Inhibitor | mdpi.com |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the management of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain. Research has shown that certain 1,8-naphthyridine derivatives exhibit potent inhibitory activity against both AChE and BuChE. nih.gov For example, a series of 1,8-naphthyridine derivatives were synthesized and found to have better inhibitory activity against both enzymes than many previously studied tacrine derivatives. nih.gov One particular compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate, not only inhibited these enzymes but also demonstrated neuroprotective effects in cellular models of neurodegeneration. nih.gov
| Compound | Target Enzyme | Activity | Reference |
| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate | Acetylcholinesterase (AChE) | Inhibitor | nih.gov |
| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate | Butyrylcholinesterase (BuChE) | Inhibitor | nih.gov |
Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition can be beneficial in neurodegenerative diseases like Parkinson's disease. While the broader class of 1,8-naphthyridines has been investigated for various neurological applications, specific and detailed research on their direct modulation of MAO-B is less prominent in the available literature compared to other targets.
Bromodomains: Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in the regulation of gene expression. Inhibitors of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal) family, are being investigated as anti-cancer and anti-inflammatory agents. While research has focused on various naphthyridine isomers, the general scaffold is recognized for its potential in developing bromodomain inhibitors.
Proteasome (Rpn11): The proteasome is a cellular machinery responsible for protein degradation. Rpn11 is a metalloisopeptidase subunit of the proteasome that deubiquitinates proteins targeted for degradation. Inhibition of Rpn11 is a novel approach to cancer therapy. A fragment-based drug discovery approach identified 8-thioquinoline as a potent inhibitor of Rpn11. While not a 1,8-naphthyridine, this highlights the potential of related heterocyclic structures in targeting this enzyme. Further synthetic elaboration of such scaffolds could lead to potent and selective Rpn11 inhibitors. nih.gov
Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the striatum of the brain and is involved in regulating cyclic nucleotide signaling. Inhibition of PDE10A is being explored as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders. A series of 1,6-naphthyridine-based compounds have been synthesized and identified as potent PDE10A inhibitors. nih.gov While this research focused on the 1,6-naphthyridine isomer, it underscores the potential of the broader naphthyridine chemical space for targeting phosphodiesterases.
Receptor Interaction and Ligand Binding Studies
The structural versatility of the 1,8-naphthyridine nucleus allows for its interaction with a range of receptor systems, leading to various pharmacological effects.
Research has highlighted the potential of 1,8-naphthyridine derivatives to modulate both adenosine and adrenoceptors. A number of 1,8-naphthyridine derivatives have been identified as potent and selective antagonists for the A1 adenosine receptor subtype. nih.gov For instance, a series of 2-phenyl-1,8-naphthyridine derivatives demonstrated high affinity for A1 receptors, with some compounds exhibiting affinity in the low nanomolar and even subnanomolar ranges. nih.gov The substitution pattern on the 1,8-naphthyridine ring plays a crucial role in determining affinity and selectivity. Specifically, a 4-hydroxyl substitution and the presence of electron-withdrawing groups at the 7-position were found to enhance A1 affinity and selectivity against A2A and A3 receptors. nih.gov
Furthermore, studies on a series of 1,8-naphthyridine derivatives have explored their affinity for both bovine and human adenosine receptors. These studies revealed that many derivatives are A1 selective, with high affinity for bovine adenosine receptors in the low nanomolar range. nih.gov Interestingly, these compounds generally exhibit a higher affinity for the bovine A1 receptor compared to the human A1 receptor. nih.govacs.org Molecular modeling studies suggest that subtle structural differences in the active sites of the bovine and human A1 receptors influence the binding of these compounds. nih.govacs.org
In addition to their interaction with adenosine receptors, 1,8-naphthyridine derivatives have been investigated as adrenoceptor antagonists. nih.gov A general review of the biological activities of this scaffold indicates its potential to act as an adrenoceptor antagonist. nih.gov
Table 1: Affinity of Selected 1,8-Naphthyridine Derivatives for Adenosine Receptors
| Compound | A1 (Bovine) Ki (nM) | A2A (Bovine) Ki (nM) | A3 (Bovine) Ki (nM) | A1 (Human) Ki (nM) | A2A (Human) Ki (nM) |
| Derivative 25d | 0.15 | >100 | >2000 | - | - |
| Derivative 29 | <1 | - | - | - | - |
Data extracted from scientific literature. "-" indicates data not available.
The 1,8-naphthyridine scaffold has been successfully utilized to develop selective modulators for various G-protein coupled receptors.
Notably, a significant body of research has focused on the development of 1,8-naphthyridine-based ligands for the cannabinoid receptor 2 (CB2). The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a promising starting point for potent and selective CB2 receptor ligands. acs.org Various derivatives have been synthesized and shown to possess high selectivity and affinity for the CB2 receptor in the nanomolar range. acs.org The functional activity of these compounds, whether they act as agonists or antagonists/inverse agonists, can be controlled by the substituents at the C-6 position of the naphthyridine ring. acs.org
Some 1,8-naphthyridine derivatives have also been identified as β-3 adrenoceptor antagonists. nih.govnih.gov Specifically, a study on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine demonstrated that certain structural features could induce selectivity towards the β-3 receptor. nih.gov The presence of large substituents at the 7-position of the naphthyridine ring led to a significant decrease in β1 and β2 activity while having a more modest impact on β3-affinity, thereby conferring β3-selectivity. nih.gov
There is currently no available scientific literature detailing the interaction of 1,8-naphthyridine derivatives with the 5-HT4 receptor.
Table 2: Receptor Selectivity of a 1,8-Naphthyridine Derivative
| Compound | Receptor Target | Activity |
| Oximeether of 2,3-dihydro-1,8-naphthyridine | β-3 Adrenoceptor | Antagonist |
Data based on published research findings.
Protein-Protein Interaction Disruptors (e.g., p53-MDM2/MDMX Axis)
The interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a critical target in cancer therapy. Restoring p53 function by disrupting these interactions is a promising strategy. Computational studies have suggested that the 1,8-naphthyridine scaffold could serve as a basis for the design of dual inhibitors of the p53-MDM2/MDMX interactions. acs.org Molecules that can simultaneously inhibit both MDM2 and MDMX are considered more effective in activating the p53 pathway in tumor cells. acs.org While specific 1,8-naphthyridine-based dual inhibitors are still in the exploratory phase, the scaffold's potential in this area is a subject of ongoing research interest.
Mechanistic Studies of Diverse Biological Activities
The broad spectrum of biological activities exhibited by 1,8-naphthyridine derivatives stems from their ability to modulate various cellular pathways.
Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of 1,8-naphthyridine derivatives in various cancer cell lines. researchgate.netnih.gov For example, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives displayed significant cytotoxic activity against the human breast cancer cell line (MCF7). Some of these compounds exhibited IC50 values comparable to or even better than the reference drug staurosporine. nih.gov
The mechanisms underlying these anticancer effects are multifaceted and can include the induction of apoptosis. nih.gov One study on novel substituted 1,8-naphthyridines showed that potent derivatives could induce cell cycle arrest and trigger apoptosis in HepG-2 cells. nih.gov Furthermore, some of these compounds were found to be effective inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov The antiproliferative activity of some 1,8-naphthyridines is also believed to be related to their ability to intercalate with DNA.
Table 3: Antiproliferative Activity of Selected 1,8-Naphthyridine Derivatives against MCF7 Cell Line
| Compound | IC50 (µM) |
| Derivative 10c | 1.47 |
| Derivative 8d | 1.62 |
| Derivative 4d | 1.68 |
| Staurosporine (Reference) | 4.51 |
Data adapted from published in vitro studies.
The 1,8-naphthyridine scaffold is also associated with anti-inflammatory properties. mdpi.com The molecular basis for these effects is often linked to the modulation of inflammatory mediators. For instance, certain 1,8-naphthyridine derivatives have been shown to downregulate pro-inflammatory cytokines. researchgate.net This ability to interfere with key signaling molecules in the inflammatory cascade underscores the therapeutic potential of this chemical class in treating inflammatory conditions. Further research is ongoing to fully elucidate the specific molecular targets and pathways involved in the anti-inflammatory responses elicited by 1,8-naphthyridine derivatives.
Antiviral Mechanisms of Action
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of antiviral agents. nih.govresearchgate.net While the broad-spectrum antiviral activity of this chemical class is acknowledged, detailed mechanistic insights into their action against specific viruses, including formidable pathogens like the Ebola virus, are still an evolving area of research. The versatility of the 1,8-naphthyridine nucleus allows for chemical modifications that can be tailored to interact with various viral targets. dntb.gov.uaresearchgate.net
Key research highlights in this area include:
Broad-Spectrum Activity: Various derivatives of 1,8-naphthyridine have demonstrated inhibitory effects against a range of viruses, underscoring the scaffold's potential in antiviral drug discovery. nih.govresearchgate.net
Emerging Research: The investigation into the specific antiviral mechanisms is ongoing, with a focus on identifying the precise molecular interactions between 1,8-naphthyridine derivatives and viral proteins or replication processes.
Further research is necessary to fully elucidate the specific viral targets and the complete mechanisms of action of 1,8-naphthyridine-based antiviral compounds.
Antimicrobial Efficacy and Resistance Mechanisms
1,8-Naphthyridine derivatives have a well-established history as potent antimicrobial agents, with some compounds being developed into clinically used antibiotics. nih.govwikipedia.org Their efficacy extends to antibacterial, antiparasitic, and antimalarial applications. nih.govresearchgate.net
Antibacterial Activity: The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives, including the well-known nalidixic acid, is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.govnih.gov This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. nih.gov Some derivatives have also been shown to inhibit topoisomerase II. nih.govnih.gov
Research has also focused on overcoming bacterial resistance. Certain 1,8-naphthyridine sulfonamides have been shown to inhibit efflux pumps, such as Tet(K) and MsrA, in multidrug-resistant Staphylococcus aureus strains. nih.gov By blocking these pumps, the compounds can restore or enhance the efficacy of standard antibiotics. nih.govmdpi.com While some 1,8-naphthyridine derivatives may not possess strong intrinsic antibacterial activity, they can potentiate the effects of other antibiotics, like fluoroquinolones, against multi-resistant bacterial strains. mdpi.comresearchgate.net
Antiparasitic and Antimalarial Activity: The antimicrobial spectrum of 1,8-naphthyridines also includes activity against parasites. For instance, certain fused 1,8-naphthyridines have demonstrated a significant leishmanicidal effect against Leishmania infantum. mdpi.com The mechanism of action in parasites may also involve the inhibition of topoisomerases. mdpi.com Furthermore, antimalarial properties have been reported for this class of compounds. nih.govresearchgate.net
| Compound Class | Mechanism of Action | Target Organisms | Key Findings |
|---|---|---|---|
| Nalidixic Acid Derivatives | Inhibition of DNA gyrase (Topoisomerase II) | Gram-negative bacteria | One of the first clinically used 1,8-naphthyridine antibacterials. nih.gov |
| 1,8-Naphthyridine Sulfonamides | Inhibition of efflux pumps (e.g., Tet(K), MsrA) | Multi-resistant Staphylococcus aureus | Acts as resistance mechanism inhibitors. nih.gov |
| Fused 1,8-Naphthyridines | Potential inhibition of topoisomerase II | Leishmania infantum | Demonstrates significant antileishmanial activity. mdpi.com |
Neuroprotective and Neurological Disease Modulatory Mechanisms
The 1,8-naphthyridine scaffold has emerged as a valuable template for the design of agents targeting neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression. nih.govresearchgate.net The mechanisms of action are varied and target different aspects of neurodegenerative and neuropsychiatric pathologies.
In the context of Alzheimer's disease , research has focused on several key targets:
Cholinesterase Inhibition: Certain 1,8-naphthyridine derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govacs.org This action increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.
Targeting β-amyloid and Tau: Some compounds have demonstrated the ability to protect neuronal cells from the toxicity induced by the amyloid-beta (Aβ) peptide. nih.govacs.org For example, one derivative was found to offer protection in cells stressed with Aβ₁₋₄₂. nih.govacs.org Furthermore, a compound was shown to prevent the inhibition of protein phosphatase 2A (PP2A), an enzyme involved in the dephosphorylation of tau protein, suggesting a potential to modulate tau pathology. nih.govacs.org
For multiple sclerosis (MS) , a chronic inflammatory and neurodegenerative disease of the central nervous system, 1,8-naphthyridine derivatives have been investigated for their immunomodulatory effects. plos.orgfrontiersin.orgmdpi.com As selective agonists of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells, these compounds can modulate immune responses. plos.org Studies have shown that they can block the proliferation of activated lymphocytes from MS patients, down-regulate the production of the pro-inflammatory cytokine TNF-α, and inhibit key inflammatory signaling pathways involving Akt, Erk, and NF-kB. plos.org
The potential application of 1,8-naphthyridines in treating depression has also been recognized, often in the context of the depression that is co-morbid with neurodegenerative diseases like MS. nih.govresearchgate.netfrontiersin.org
| Neurological Disorder | Mechanism of Action | Specific Target | Therapeutic Rationale |
|---|---|---|---|
| Alzheimer's Disease | Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Increase acetylcholine levels to improve cognitive function. nih.govacs.org |
| Neuroprotection | β-amyloid (Aβ) peptide | Protect neurons from Aβ-induced toxicity. nih.govacs.org | |
| Tau Pathology Modulation | Protein Phosphatase 2A (PP2A) | Prevent hyperphosphorylation of tau protein. nih.govacs.org | |
| Multiple Sclerosis | Immunomodulation | Cannabinoid Receptor 2 (CB2) | Reduce inflammation and immune cell activation. plos.org |
| Depression | Neuromodulation | Various CNS targets | Alleviate depressive symptoms, often co-morbid with other neurological conditions. nih.govresearchgate.net |
Anti-osteoporotic Activity (αvβ3 antagonists)
Several 1,8-naphthyridine derivatives have been identified as potent and selective antagonists of the αvβ3 integrin receptor. nih.govacs.orgacs.orgnih.gov This receptor is highly expressed on osteoclasts, the cells responsible for bone resorption. By blocking the αvβ3 integrin, these compounds can inhibit osteoclast activity, thereby reducing bone loss. nih.gov This mechanism of action makes them promising candidates for the treatment and prevention of osteoporosis. nih.govacs.org
Specific nonpeptide antagonists based on the 5,6,7,8-tetrahydro- nih.govnih.govnaphthyridine scaffold have demonstrated excellent in vitro potency and favorable pharmacokinetic profiles, leading to their selection for clinical development. nih.govacs.orgnih.gov
Anti-allergic Mechanisms
The 1,8-naphthyridine structure has also been explored for its potential in treating allergic conditions. nih.govresearchgate.net Research has shown that certain substituted 1,8-naphthyridin-2(1H)-ones act as inhibitors of the release of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic reactions. acs.org Additionally, some 1,8-naphthyridine-3-carboxylic acid derivatives have been designed and evaluated for their H1 receptor antagonism, which is a common mechanism for antihistaminic drugs. nih.govresearchgate.net One such compound displayed a promising bronchorelaxant effect in preclinical models, suggesting its potential utility in managing allergic asthma. nih.govresearchgate.net
Gastric Antisecretory and Bronchodilator Effects
Beyond their more widely studied applications, 1,8-naphthyridine derivatives have also shown promise in other therapeutic areas. nih.gov
Gastric Antisecretory Effects: Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been found to possess potent gastric antisecretory properties. nih.govacs.org In preclinical studies using the pyloric-ligated rat model, these compounds effectively lowered total acid output in a dose-dependent manner. nih.gov Their potency was found to be greater than that of cimetidine, a well-known gastric acid suppressant. nih.gov
Bronchodilator Effects: The potential of 1,8-naphthyridines as bronchodilators has also been investigated. nih.govresearchgate.net As mentioned in the anti-allergic section, some derivatives have demonstrated bronchorelaxant effects, which are beneficial in conditions characterized by bronchoconstriction, such as asthma. nih.govresearchgate.net
Anticonvulsant and Antihypertensive Modulations
The pharmacological versatility of the 1,8-naphthyridine scaffold extends to the central nervous and cardiovascular systems. nih.govresearchgate.net
Anticonvulsant Activity: Several studies have reported the anticonvulsant potential of 1,8-naphthyridine derivatives, suggesting their possible application in the management of epilepsy. researchgate.netnih.gov
Antihypertensive Modulations: A number of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and investigated for their antihypertensive activity. nih.gov The mechanism of action for some of these compounds appears to be related to vasodilation. nih.gov Further studies have indicated that their vasorelaxing effects may be mediated through the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. researchgate.netnih.gov
Platelet Aggregation Inhibition Principles
The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of antiplatelet agents. nih.govnih.govresearchgate.net Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention of cardiovascular diseases. Certain synthetic derivatives of 1,8-naphthyridine have been shown to possess significant platelet aggregation inhibition activity. nih.govnih.gov
Research into a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives has provided insights into the structure-activity relationships for antiplatelet effects. researchgate.net In in vitro studies, these compounds were evaluated for their ability to inhibit human platelet aggregation induced by various agonists such as arachidonate, collagen, and ADP. researchgate.net Several compounds within this series demonstrated noteworthy activity, comparable to the non-steroidal anti-inflammatory drug indomethacin, particularly against arachidonate and collagen-induced aggregation. researchgate.net The presence of specific substituents, such as a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy group at the 7-position of the 1,8-naphthyridine nucleus, appeared to enhance the inhibitory activity. researchgate.net Notably, some of the most active compounds were also found to significantly increase cyclic AMP (c-AMP) levels, suggesting a mechanism of action that may not directly involve the adenylyl cyclase system. researchgate.net
| Compound | Substituents | Platelet Aggregation Inhibition Activity | Mechanism of Action Highlight |
|---|---|---|---|
| 5a,b | Variously substituted at 6- and 7-positions | Remarkable activity similar to indomethacin (arachidonate and collagen-induced) | Not specified |
| 7a,b | Variously substituted at 6- and 7-positions | Remarkable activity similar to indomethacin (arachidonate and collagen-induced) | Increase in c-AMP level (for 7b) |
| 8a | Variously substituted at 6- and 7-positions | Significant activity against ADP-induced aggregation | Not specified |
| 10c,d | Variously substituted at 6- and 7-positions | Remarkable activity similar to indomethacin (arachidonate and collagen-induced) | Not specified |
Antioxidant Defense Mechanisms
The 1,8-naphthyridine scaffold has also been explored for its antioxidant potential. nih.govdntb.gov.uanih.govnih.govtandfonline.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases. The ability of 1,8-naphthyridine derivatives to act as antioxidants is an area of active research.
A study involving a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety demonstrated significant antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov The antioxidant efficacy of these compounds was compared to the standard antioxidant, ascorbic acid. nih.gov The results indicated that the synthesized compounds were potent free radical scavengers, with some derivatives showing activity comparable to ascorbic acid. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups, such as chloro and nitro groups, on a phenyl ring attached to the core structure, enhanced the antimicrobial activity of the compounds, although the direct correlation to antioxidant activity was not explicitly detailed. nih.gov
| Compound Class | Key Structural Feature | Antioxidant Activity (DPPH Assay) |
|---|---|---|
| Spiro β-Lactams | Possessing 1,8-naphthyridine moiety | Significant antioxidant activity |
| Thiazolidinones | Possessing 1,8-naphthyridine moiety | Significant antioxidant activity |
| Compound 8b | Thiazolidinone with nitro group | IC50 = 17.68±0.76 μg/mL |
| Compound 4c | Spiro β-Lactam | IC50 = 18.53±0.52 μg/mL |
| Ascorbic Acid (Reference) | Standard Antioxidant | IC50 = 15.16±0.43 μg/mL |
Multidrug Resistance (MDR) Modulator Potential
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. mdpi.com The 1,8-naphthyridine scaffold has been investigated for its potential to modulate MDR. nih.govnih.gov
Research on a series of benzo[b]-1,8-naphthyridine derivatives has shown their potential as MDR modulators. nih.gov These compounds were synthesized and evaluated for their ability to reverse MDR in a mouse T-lymphoma cell line transfected with the MDR1 gene. nih.gov The chemosensitizing properties of these derivatives were compared to known MDR modulators like verapamil and propranolol. nih.gov A majority of the tested benzo[b]-1,8-naphthyridine derivatives demonstrated more effective MDR reversal than the reference drugs, indicating their potential as potent chemosensitizing agents. nih.gov
Furthermore, some 1,8-naphthyridine derivatives have been found to potentiate the activity of antibiotics against multi-resistant bacterial strains, suggesting a broader potential for this scaffold in overcoming resistance mechanisms. mdpi.comnih.gov While these compounds did not exhibit direct antibacterial activity, they were able to decrease the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics, indicating a synergistic effect. mdpi.comnih.gov
| Compound Class | Cell Line | MDR Modulator Activity | Comparison |
|---|---|---|---|
| Benzo[b]-1,8-naphthyridine derivatives | Mouse T-Lymphoma L5178 (MDR1 transfected) | Reversed MDR of tumor cells | More effective than verapamil and propranolol |
Naphthyridines as Chemical Probes for Biological Systems
The unique structural and photophysical properties of the 1,8-naphthyridine scaffold make it an attractive framework for the development of chemical probes for biological systems. acs.org Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in chemical biology and drug discovery. rsc.orgacs.orgnih.gov
Derivatives of 1,8-naphthyridine have been designed as fluorescent probes for various applications. For instance, a 1,8-naphthyridine-based clip-like receptor has been synthesized as an "off-on" fluorescent probe for the selective sensing of Zn2+ in aqueous media and living cells. rsc.org Additionally, novel Schiff-base fluorescent probes based on 1,8-naphthyridine and naphthalimide have been developed for the detection of Al3+. researchgate.net The rich photophysical properties of naphthalimides, when combined with the 1,8-naphthyridine scaffold, make them excellent candidates for probes that can monitor binding to biomolecules through changes in their spectroscopic properties. rsc.org
More recently, a potent and selective naphthyridine-based chemical probe for casein kinase 2 (CK2) has been developed. acs.orgnih.gov This probe selectively inhibits CK2α and CK2α' and serves as a valuable tool for interrogating the biological roles of this kinase. acs.orgnih.gov The development of such specific probes highlights the versatility of the 1,8-naphthyridine scaffold in creating sophisticated tools for biological research. acs.orgnih.gov
| Probe Type | Target | Key Feature |
|---|---|---|
| 1,8-Naphthyridine-based clip-like receptor | Zn2+ | "Off-on" fluorescence sensing |
| Schiff-base fluorescent probe (1,8-naphthyridine and naphthalimide) | Al3+ | High selectivity |
| Naphthyridine-based inhibitor | Casein Kinase 2 (CK2) | Potent and selective chemical probe |
Future Research Directions and Emerging Applications of 1,8 Naphthyridines
Design and Synthesis of Next-Generation Naphthyridine Derivatives
The future design of 1,8-naphthyridine (B1210474) derivatives will likely focus on molecular hybridization, a strategy that combines the 1,8-naphthyridine core with other pharmacologically active moieties to create novel compounds with potentially synergistic or enhanced biological activities. rsc.orgrsc.org For instance, the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been explored, demonstrating a range of anti-mycobacterial activities. rsc.org Structure-activity relationship (SAR) studies of these compounds have revealed that specific substitutions, such as a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) linker, can significantly enhance potency. rsc.org
Future synthetic endeavors will also likely continue to explore efficient and environmentally friendly methodologies. For example, the use of ionic liquids as catalysts and solvents in the Friedländer reaction for the synthesis of 1,8-naphthyridines has been reported as a greener alternative. acs.org Additionally, sonochemical synthesis has been shown to improve reaction rates and yields for some 1,8-naphthyridine derivatives. ekb.eg The development of novel synthetic routes will be crucial for accessing a wider diversity of 1,8-naphthyridine analogs for screening and development. researchgate.net
| Derivative Class | Synthetic Approach | Key Findings/Potential | Reference |
|---|---|---|---|
| 1,8-Naphthyridine-3-carbonitriles | Molecular Hybridization | Promising anti-tubercular activity, with specific substitutions enhancing potency. | rsc.orgrsc.org |
| Spiro β-Lactams and Thiazolidinones with 1,8-Naphthyridine Moiety | Multi-step synthesis | Good efficacy against various bacterial and fungal strains. | researchgate.net |
| 1,8-Naphthyridine-fused Pyrazolo[3,4-b] rsc.orgrsc.org naphthyridine-5-amines | Microwave-assisted organic reaction | Evaluated for antitumor activity against a panel of 60 different cell lines. | researchgate.net |
Identification of Novel Biological Targets and Therapeutic Areas
The broad spectrum of biological activities exhibited by 1,8-naphthyridine derivatives suggests their potential in a wide range of therapeutic areas. nih.govresearchgate.net While their efficacy as antimicrobial and anticancer agents is well-documented, future research will likely delve into novel biological targets and less explored therapeutic applications. nih.govnih.gov
Emerging areas of interest include neurodegenerative disorders, immunomodulatory conditions, and viral infections. tandfonline.comnih.gov For example, certain 1,8-naphthyridine derivatives have been investigated for their potential in treating Alzheimer's disease and depression. nih.gov The ability of the 1,8-naphthyridine scaffold to interact with a variety of biological targets, including protein kinases, DNA, and various receptors, underscores its potential for the development of novel therapeutics. nih.govnih.gov The identification of specific molecular targets for phenotypically active 1,8-naphthyridine compounds will be a key area of future research, enabling a more rational approach to drug design. acs.org
| Therapeutic Area | Potential Biological Targets | Examples of Investigated Activities | Reference |
|---|---|---|---|
| Infectious Diseases | DNA gyrase, Enoyl-ACP reductase (InhA) | Antibacterial, antifungal, antiviral, anti-mycobacterial | rsc.orgnih.gov |
| Oncology | c-Met kinase, FGFR4, Topoisomerase | Anticancer, antitumor, cytotoxic | nih.govnih.govresearchgate.net |
| Neurological Disorders | Adenosine A2A receptor | Anti-Alzheimer's, antidepressant, anti-Parkinson's agents | nih.govnih.gov |
| Inflammatory Diseases | Not fully elucidated | Anti-inflammatory, analgesic | nih.govresearchgate.net |
| Cardiovascular Diseases | Not fully elucidated | Anti-hypertensive, platelet aggregation inhibition | nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the field of 1,8-naphthyridine research is no exception. mdpi.comfrontiersin.org AI and ML algorithms can be employed to analyze vast datasets of chemical structures and biological activities, enabling the prediction of the therapeutic potential of novel 1,8-naphthyridine derivatives. mdpi.com These computational tools can also assist in the design of new compounds with optimized properties, such as enhanced efficacy and reduced toxicity. frontiersin.org
Naphthyridines in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Functional Polymers)
Beyond their therapeutic applications, 1,8-naphthyridine derivatives are emerging as promising materials in advanced materials science, particularly in the field of organic electronics. rsc.orgresearchgate.net The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine core make it an excellent building block for n-type organic semiconductors. rsc.org
Several studies have demonstrated the potential of 1,8-naphthyridine-based compounds as emitters and electron-transport materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net These materials have shown high fluorescence quantum yields and thermal stability. rsc.org For example, a green thermally activated delayed fluorescence (TADF) OLED based on a 1,8-naphthyridine derivative exhibited a high external quantum efficiency of 16.4%. nih.govacs.org Future research in this area will likely focus on the design and synthesis of novel 1,8-naphthyridine derivatives with tailored optoelectronic properties for applications in next-generation displays and lighting.
| Compound Type | Application in OLEDs | Key Performance Metrics | Reference |
|---|---|---|---|
| n-type conjugated 1,8-naphthyridine oligomers | Emitter and electron-transport materials | High fluorescence quantum yields (0.70–1.0), high glass-transition temperatures (65–105 °C) | rsc.orgresearchgate.net |
| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | Green TADF emitter | Maximum external quantum efficiency of 16.4% | nih.govacs.org |
Rational Drug Design and Optimization of Naphthyridine-Based Lead Compounds
Rational drug design and lead optimization are critical steps in the development of new therapeutics. patsnap.comdanaher.com For 1,8-naphthyridine-based compounds, these processes involve the iterative modification of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. patsnap.com Structure-based drug design, guided by techniques such as X-ray crystallography and molecular docking, can provide insights into the binding interactions between a 1,8-naphthyridine derivative and its biological target, facilitating the design of more potent analogs. rsc.orgpatsnap.com
An example of lead optimization can be seen in the development of 1,8-naphthyridine derivatives as cannabinoid-2 (CB2) receptor agonists. nih.gov Based on a previously reported series of 1,8-naphthyridin-4(1H)-on-3-carboxamides, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed and synthesized, leading to compounds with subnanomolar CB2 affinity and high selectivity over the CB1 receptor. nih.gov Similarly, the optimization of a series of 8-hydroxy-naphthyridines with antileishmanial activity involved a detailed exploration of the structure-activity relationships around the naphthyridine core to improve potency and metabolic stability. acs.orgnih.gov Future efforts in this area will continue to leverage advances in computational chemistry and structural biology to guide the optimization of 1,8-naphthyridine-based lead compounds into clinical candidates. danaher.comnih.gov
Q & A
Q. What are the common synthetic routes for 7-Ethyl-[1,8]naphthyridin-4-ol derivatives?
The synthesis typically involves condensation reactions under reflux conditions. For example, chalcones are reacted with phenylhydrazine in acetic acid for 8–10 hours to form pyrazolyl-naphthyridine derivatives, followed by neutralization with NH₄OH and crystallization from ethanol . Key characterization methods include IR spectroscopy (e.g., OH stretches at ~3210 cm⁻¹), ¹H NMR (e.g., δ 2.58 ppm for CH₃ groups), and mass spectrometry for molecular ion validation .
Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?
IR spectroscopy identifies functional groups (e.g., OH, C=N, and aromatic C=C). ¹H NMR resolves substituent patterns, such as ethyl groups (δ 1.43 ppm, t) or aromatic protons (δ 6.38–8.57 ppm, m). Elemental analysis validates stoichiometry (e.g., C: 75.46% found vs. 75.93% calculated for compound 4f) .
Q. What purification methods are effective for isolating naphthyridine derivatives?
Recrystallization from ethanol or n-butanol is standard. For example, compound 10a (82% yield) was purified via n-butanol crystallization after reaction completion monitored by TLC .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Comparative studies between thermal (reflux in xylene with piperidine) and ultrasonic methods (70–80°C, reduced time) show improved yields (e.g., 78% for compound 4g under thermal vs. 67% under sonication). Catalyst choice (e.g., NaOH or HCl) and solvent polarity also influence reaction efficiency .
Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?
Discrepancies in C/H/N percentages (e.g., compound 4f: N% found 11.39 vs. calculated 11.81) may arise from incomplete purification or hygroscopic intermediates. Re-crystallization, drying under vacuum, or alternative analytical methods (e.g., high-resolution MS) can resolve inconsistencies .
Q. What computational approaches are used to predict the bioactivity of naphthyridine derivatives?
In silico tools evaluate drug-likeness via ADMET predictions (e.g., solubility, logP) and PASS analysis for therapeutic potential. For example, 1,8-naphthyridine-3-carboxylic acid analogs are screened for antibacterial activity using molecular docking against target enzymes .
Q. How do structural modifications influence the biological activity of this compound derivatives?
Substituents like nitro (4g) or fluoro (4f) groups enhance cytotoxicity (e.g., IC₅₀ values against MCF7 cells). The ethyl group at position 7 improves lipophilicity, potentially increasing membrane permeability. SAR studies correlate electron-withdrawing groups with enhanced binding to targets like adenosine A1 receptors .
Q. What strategies validate reaction mechanisms for naphthyridine functionalization?
Isotopic labeling (e.g., ¹⁵N) or intermediate trapping (e.g., hydrazones from aldehyde reactions) can confirm pathways. For instance, Vilsmeier–Haack formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol produces a key aldehyde intermediate for subsequent condensations .
Methodological Considerations
Q. How to design experiments for reproducibility in naphthyridine synthesis?
Q. What are best practices for analyzing contradictory biological activity data?
Cross-validate assays (e.g., MTT vs. trypan blue for cytotoxicity) and control for cell line specificity (e.g., MCF7 vs. HeLa). Statistical tools (e.g., ANOVA) identify outliers, while molecular dynamics simulations explain binding affinity variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
